4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole
Description
4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole is a heterocyclic compound featuring a central oxazole ring substituted with a 4-chlorophenylsulfonyl group at position 4, a furan-2-yl moiety at position 2, and a piperidin-1-yl group at position 3.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-13-6-8-14(9-7-13)26(22,23)17-18(21-10-2-1-3-11-21)25-16(20-17)15-5-4-12-24-15/h4-9,12H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMXDAXXXGNWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable nucleophile to form the chlorophenyl sulfonyl intermediate.
Cyclization to Form the Oxazole Ring: The intermediate is then subjected to cyclization reactions to form the oxazole ring. This step often requires the use of strong bases and high temperatures.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, which may involve palladium-catalyzed cross-coupling reactions.
Addition of the Piperidine Ring: Finally, the piperidine ring is added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole
- Structure : Shares the oxazole core, 4-chlorophenylsulfonyl group, and furan-2-yl substituent.
- Key Difference : Position 5 features a (4-fluorophenyl)methylsulfanyl group instead of piperidin-1-yl.
- Implications: The sulfanyl group may increase hydrophobicity, while the fluorophenyl moiety could enhance metabolic stability compared to the target compound’s piperidine group. No direct biological data are available, but halogenated aryl groups are often associated with improved pharmacokinetic profiles .
2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole
- Structure : Oxazole core with a 4-methylphenylsulfonyl group and 4-methylpiperazin-1-yl substituent.
- Key Differences : The sulfonyl group is attached to a methylphenyl rather than chlorophenyl, and the piperazine ring is methylated.
- The methylphenylsulfonyl group offers weaker electron-withdrawing effects than chlorophenylsulfonyl .
Analogues with Varied Heterocyclic Cores
Thiazole Derivatives (Compounds 4 and 5)
- Structure : Isostructural thiazole derivatives with chloro (4) and bromo (5) substituents.
- Key Differences : Thiazole core instead of oxazole; halogen (Cl/Br) variation on the aryl group.
- Implications : Crystallographic studies show similar molecular conformations but distinct crystal packing due to halogen size differences. Bromo derivatives may exhibit stronger van der Waals interactions, influencing solid-state stability .
Thiophenyl Hydrazone Derivative (5b)
- Structure : 1-((4-(4-Chlorophenyl)-5-(furan-2-yl)thiophen-2-yl)methylene)-2-(o-tolyl)hydrazine.
- Implications : The thiophene’s lower aromaticity compared to oxazole may reduce planarity, affecting π-π stacking in biological targets .
Functional Group Variations in Piperidine/Piperazine Analogues
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-oxazole-4-carbonitrile
- Structure : Oxazole with furan-2-yl, carbonitrile, and 3-chlorobenzoyl-piperazine groups.
- Key Differences : Carbonitrile at position 4 and benzoyl-substituted piperazine.
- Implications : The electron-withdrawing carbonitrile may enhance electrophilicity, while the benzoyl group could sterically hinder interactions with flat binding sites compared to the target’s unsubstituted piperidine .
Antimicrobial Oxazole Derivatives
- Example : 1,3-Oxazole clubbed pyridyl-pyrazolines with 4-chlorophenyl groups exhibit MIC values of 250 µg/mL against Candida utilis.
Anticancer Thiazolyl Hydrazones
- Example : 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole shows IC₅₀ = 125 µg/mL against MCF-7 cells.
- Comparison : The target compound’s oxazole core and piperidine group may reduce cytotoxicity compared to thiazole-hydrazone derivatives .
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula , with a molecular weight of approximately 401 g/mol. It features a piperidine ring, a furan moiety, and a sulfonyl group attached to a chlorophenyl group, which are key structural components contributing to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In vitro studies have demonstrated effective inhibition of bacterial growth, suggesting its utility as an antimicrobial agent .
- Enzyme Inhibition : Research indicates that this compound inhibits key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
- Anticancer Potential : The compound shows promise in cancer chemotherapy, with studies indicating cytotoxic effects on various cancer cell lines. Its mechanism may involve the induction of apoptosis in cancer cells, although further research is needed to elucidate specific pathways .
Antibacterial Studies
A study evaluated the antibacterial activity using the microdilution method, comparing the compound against standard antibiotics. The minimum inhibitory concentrations (MICs) for various bacterial strains were determined, revealing effective antibacterial action at concentrations ranging from 100 to 400 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 200 |
| Staphylococcus aureus | 150 |
| Pseudomonas aeruginosa | 300 |
These results indicate that the compound possesses moderate to good antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition Studies
The enzyme inhibition assays conducted on AChE and urease revealed that the compound effectively inhibits these enzymes, with IC50 values indicating strong inhibitory effects. This suggests its potential use in treating neurodegenerative diseases and urinary disorders.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Urease | 30 |
These findings support the notion that the sulfonamide moiety contributes significantly to the enzyme inhibition properties of the compound .
Anticancer Activity
In vitro studies on various cancer cell lines showed that the compound induces apoptosis through multiple pathways, including caspase activation. The results suggest that it may inhibit tumor growth effectively.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
These findings indicate that the compound has significant anticancer potential and warrants further investigation into its mechanisms of action .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds with similar structures. For instance, derivatives of piperidine bearing sulfonyl groups have been extensively studied for their pharmacological profiles, including their ability to modulate metabolic pathways and their interactions with biological macromolecules.
One notable study synthesized a series of derivatives based on this scaffold and evaluated their activities against various pathogens and cell lines. The results consistently demonstrated enhanced biological activity correlated with specific structural modifications, reinforcing the importance of chemical diversity in drug development .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Oxazole ring formation : Cyclization of precursors (e.g., α-halo ketones with thioureas) under acidic/basic conditions.
Sulfonyl group introduction : Reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
Furan coupling : Suzuki-Miyaura coupling using furan-2-yl boronic acid and a palladium catalyst .
Piperidine substitution : Nucleophilic substitution at the oxazole C5 position using piperidine .
- Key Variables : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while temperatures >80°C improve coupling efficiency. Yields range from 45–70% depending on purification (e.g., column chromatography vs. recrystallization) .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., sulfonyl group at δ 7.8–8.2 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 463.08) .
- X-ray crystallography : Resolves bond angles (e.g., S=O bond length ~1.43 Å) and molecular packing .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., MIC variability)?
- Methodological Answer : Contradictions often arise from:
- Strain-specific effects : S. aureus (Gram-positive) may show lower MICs than E. coli (Gram-negative) due to membrane permeability differences .
- Assay conditions : Nutrient broth composition (e.g., cation-adjusted Mueller-Hinton) standardizes MIC comparisons .
- Solution : Replicate assays in triplicate under controlled pH (7.2–7.4) and temperature (37°C) .
Q. What strategies optimize regioselectivity during furan and piperidine substitutions?
- Methodological Answer :
- Piperidine substitution : Use bulky bases (e.g., DBU) to deprotonate the oxazole C5 position, favoring nucleophilic attack .
- Furan coupling : Pd(PPh) catalysts with ligand-free conditions reduce side products (e.g., homocoupling) .
- Kinetic Control : Low temperatures (−20°C) slow competing reactions, improving regioselectivity by >30% .
Q. How do computational methods (e.g., CoMFA, docking) predict receptor interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding to COX-2 (PDB: 5KIR) with ∆G = −9.8 kcal/mol, aligning sulfonyl groups near Arg120 .
- CoMFA Models : 3D-QSAR reveals steric bulk at the piperidine ring enhances affinity (q = 0.62, r = 0.91) .
- ADME Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score = 0.45) due to sulfonyl hydrophilicity .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show cytotoxicity?
- Analysis :
- Dose Dependency : Anti-inflammatory effects (IC = 1.2 µM) occur at lower concentrations, while cytotoxicity (IC = 12 µM) emerges at higher doses .
- Target Selectivity : COX-2 inhibition reduces inflammation, but off-target kinase inhibition (e.g., EGFR) triggers apoptosis in cancer cells .
- Solution : Conduct dose-response assays with positive controls (e.g., celecoxib for COX-2) to isolate mechanisms .
Synthesis Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Oxazole Formation | CHCOCl, EtN, 60°C | 68 | 95 | |
| Sulfonation | 4-ClCHSOCl, DMF | 72 | 98 | |
| Furan Coupling | Pd(PPh), KCO | 58 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
